molecular formula C33H34N4O9S B2528234 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide CAS No. 688060-29-9

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide

Cat. No. B2528234
CAS RN: 688060-29-9
M. Wt: 662.71
InChI Key: YLTYJHJFAZIRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C33H34N4O9S and its molecular weight is 662.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for the synthesis of various heterocyclic compounds based on quinazolinone scaffolds, which are integral to the compound of interest. These methods involve reactions of anthranilamide with isocyanates to create dihydro-oxazolo and dihydro-thiazolo quinazolinones, showcasing the compound's role in generating new molecular structures with potential therapeutic applications (Chern et al., 1988).

Antitumor Activity

Several studies have explored the antitumor potential of quinazolinone analogues, with findings indicating that certain derivatives exhibit broad-spectrum antitumor activity. These derivatives are more potent compared to standard treatments, highlighting the significance of the compound's structural basis in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial and Mosquito Larvicidal Activities

Research has also identified the antimicrobial and mosquito larvicidal activities of pyrimido[5,4-c]quinolin-5-ones, derivatives related to the compound . These findings suggest potential applications in addressing microbial infections and controlling mosquito populations, contributing to public health efforts (Rajanarendar et al., 2010).

Antiviral Activity

The synthesis and evaluation of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation have demonstrated antiviral properties against Tobacco mosaic virus (TMV), suggesting the compound's framework can be adapted for antiviral drug development (Luo et al., 2012).

Reactivity and Synthesis of New Heterocycles

Further studies have focused on the reactivity of related structures, leading to the synthesis of new heterocycles with potential biological activities. These investigations underline the chemical versatility and potential therapeutic relevance of compounds based on the quinazolinone scaffold (Madkour, 2004).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O9S/c1-41-24-7-5-20(12-26(24)42-2)9-10-34-31(39)17-47-33-36-23-15-29-28(45-19-46-29)14-22(23)32(40)37(33)11-3-4-30(38)35-16-21-6-8-25-27(13-21)44-18-43-25/h5-8,12-15H,3-4,9-11,16-19H2,1-2H3,(H,34,39)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYJHJFAZIRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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